molecular formula C8H14ClNO2 B581885 (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride CAS No. 1205676-44-3

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride

Cat. No.: B581885
CAS No.: 1205676-44-3
M. Wt: 191.655
InChI Key: MIIHGYVJEBVNQB-MKXDVQRUSA-N
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Description

“(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride” is an organic compound . It is also known as Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, methyl ester, hydrochloride .


Synthesis Analysis

The synthesis of pyrrole compounds, such as “this compound”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H14ClNO2. It has an average mass of 191.655 Da and a monoisotopic mass of 191.071304 Da .

Scientific Research Applications

Hydrochloric Acid Regeneration in Hydrometallurgical Processes

Hydrochloric acid regeneration is critical in chloride process flowsheets for various metals. Research focuses on developing economical and environmentally friendly methods for recycling the lixiviant back into the process, including electrowinning and solvent extraction methods (McKinley & Ghahreman, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including pyrrole-1-carboxylic acid derivatives, have been explored for their biorenewable chemical potential and impact on microbial inhibitors. The effects of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae are significant for understanding their potential inhibitory mechanisms and metabolic engineering strategies for increased microbial robustness (Jarboe, Royce, & Liu, 2013).

Pyrazole Carboxylic Acid and Derivatives

Pyrazole carboxylic acid derivatives, structurally related to pyrrole carboxylic acids, have shown a range of biological activities, such as antimicrobial and anticancer properties. These derivatives highlight the potential of pyrrole-based carboxylic acids in medicinal chemistry for developing new therapeutic agents (Cetin, 2020).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids presents an efficient method for carboxylic acid separation from aqueous solutions. This process, especially using supercritical CO2, offers an environmentally friendly approach to carboxylic acid recovery, potentially applicable to the separation of specific pyrrole carboxylic acid derivatives (Djas & Henczka, 2018).

Role of Proline and Pyrroline-5-Carboxylate Metabolism

The metabolism of pyrroline-5-carboxylate, a derivative related to pyrrole carboxylic acids, plays a crucial role in plant defense mechanisms. This highlights the potential of pyrrole derivatives in agricultural biotechnology for enhancing plant resistance to pathogens through metabolic engineering (Qamar, Mysore, & Senthil-Kumar, 2015).

Properties

IUPAC Name

(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-6-3-1-2-5(6)4-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIHGYVJEBVNQB-MKXDVQRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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